molecular formula C14H10F2O3 B8203969 3-(Benzyloxy)-2,4-difluorobenzoic acid

3-(Benzyloxy)-2,4-difluorobenzoic acid

Cat. No.: B8203969
M. Wt: 264.22 g/mol
InChI Key: PNHXVTHBYVKSGN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,4-difluorobenzoic acid is an organic compound characterized by a benzyloxy group attached to a difluorobenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,4-difluorobenzoic acid typically involves the introduction of a benzyloxy group to a difluorobenzoic acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2,4-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction can produce benzyl alcohol derivatives.

    Substitution: Substitution reactions can yield various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2,4-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,4-difluorobenzoic acid depends on its interaction with molecular targets. The benzyloxy group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The difluoro groups can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites .

Comparison with Similar Compounds

    3-(Benzyloxy)benzoic acid: Lacks the difluoro groups, which may result in different reactivity and binding properties.

    2,4-Difluorobenzoic acid: Lacks the benzyloxy group, affecting its overall chemical behavior and applications.

Uniqueness: 3-(Benzyloxy)-2,4-difluorobenzoic acid is unique due to the presence of both benzyloxy and difluoro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .

Properties

IUPAC Name

2,4-difluoro-3-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHXVTHBYVKSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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